1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester
CAS No.: 143278-19-7
Cat. No.: VC16846675
Molecular Formula: C13H15NO4S
Molecular Weight: 281.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143278-19-7 |
---|---|
Molecular Formula | C13H15NO4S |
Molecular Weight | 281.33 g/mol |
IUPAC Name | ethyl 2-(1-methylsulfonylindol-3-yl)acetate |
Standard InChI | InChI=1S/C13H15NO4S/c1-3-18-13(15)8-10-9-14(19(2,16)17)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3 |
Standard InChI Key | YETLYAKIXNFRPW-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C |
Introduction
Molecular Identification and Structural Features
Chemical Identity
The compound is systematically named 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester, with the following identifiers:
The structure comprises an indole core substituted at the 1-position with a methylsulfonyl group () and at the 3-position with an ethyl ester-linked acetic acid moiety () . This configuration distinguishes it from simpler indole-3-acetic acid esters, such as ethyl indole-3-acetate (CAS 778-82-5), which lack the sulfonyl modification .
Table 1: Comparative Structural Properties of Selected Indole Derivatives
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
---|---|---|---|---|
1H-Indole-3-acetic acid, ethyl ester | 778-82-5 | 203.24 | Ethyl ester at C3 | |
Ethyl 2-methyl-3-indoleacetate | 21909-49-9 | 217.26 | 2-Methylindole, ethyl ester at C3 | |
Target Compound | 143278-19-7 | 281.33 | 1-Methylsulfonyl, ethyl ester at C3 |
Synthesis and Physicochemical Properties
Physicochemical Characteristics
Key properties inferred from structural analogs and computational predictions include:
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Density: Estimated ~1.2–1.3 g/cm³ (comparable to ethyl 2-methyl-3-indoleacetate: 1.158 g/cm³) .
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Boiling Point: Projected >300°C due to high molar mass and polar sulfonyl group .
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Solubility: Likely low water solubility but soluble in organic solvents (e.g., DMSO, ethanol) .
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LogP: Predicted ~2.5–3.0, indicating moderate lipophilicity .
Table 2: Experimental and Predicted Properties
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